NAAA Inhibitory Potency: Head-to-Head Comparison with the Direct 2-Methoxyacetamide Analog
In a recombinant human NAAA enzyme assay, 2-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide (CHEMBL3770726) inhibited human NAAA with an IC50 of 73 nM, while the closely related analog 2-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide (CHEMBL3771111), differing only in the position of the methoxy group on the 2-phenyl ring, showed an IC50 of 160 nM [1]. This represents a 2.2-fold greater potency for the 4-methoxy regioisomer under identical assay conditions (HEK293 cells expressing human NAAA, 10 min preincubation with N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide substrate) [1].
| Evidence Dimension | IC50 for human NAAA inhibition |
|---|---|
| Target Compound Data | IC50 = 73 nM |
| Comparator Or Baseline | 2-methoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide: IC50 = 160 nM |
| Quantified Difference | 2.2-fold more potent (73 vs 160 nM) |
| Conditions | HEK293 cells expressing human NAAA; 10 min preincubation; N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide substrate |
Why This Matters
The 2.2-fold potency advantage of the 4-methoxy regioisomer directly affects the concentration needed for target engagement, making it the preferred choice for NAAA inhibition studies.
- [1] BindingDB BDBM50151057 (CHEMBL3770726). IC50 = 73 nM, human NAAA inhibition. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151057 (accessed 2026-04-30). Also: BindingDB BDBM50151055 (CHEMBL3771111). IC50 = 160 nM, human NAAA inhibition. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151055 (accessed 2026-04-30). View Source
